methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Description
Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 114676-59-4) is a chiral proline derivative with the IUPAC name methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. This compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the pyrrolidine ring, with both stereocenters in the R configuration . It is widely used in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates. Key applications include:
- Asymmetric Michael Additions: As a precursor in chiral hybrid catalysts for enantioselective C–C bond formation .
- Antibody-Drug Conjugates (ADCs): As a non-cleavable linker in ADC synthesis .
- PROTACs: As a component in proteolysis-targeting chimeras due to its alkyl chain-based structure .
The compound is synthesized via protection of the amine group in hydroxyproline derivatives, followed by benzylation and purification steps .
Properties
CAS No. |
221137-68-4 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl (4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5?;/m1./s1 |
InChI Key |
KLGSHNXEUZOKHH-FVYOBFAJSA-N |
Isomeric SMILES |
COC(=O)C1C[C@H](CN1)O.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-4-hydroxypyrrolidine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, particularly its (2S,4R) stereoisomer, is a chiral compound with diverse applications in pharmaceutical, agrochemical, and material sciences due to its unique properties and chirality .
Properties
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exists as a chiral compound with (2S,4R) and (2R,4S) stereoisomeric forms, with the (2S,4R) form being more common in applications . It has a melting point of 172-178°C and a specific rotation of +21° to +27° (c=2, H2O). It is stable under normal conditions and can be stored at room temperature .
Several names exist for this compound, including :
- trans-4-Hydroxy-L-proline, methyl ester, hydrochloride
- (2S,4R)-2-methoxycarbonyl-4-hydroxypyrrolidine hydrochloride
- (2S,4R)-4-hydroxy-2-methoxycarbonylpyrrolidine hydrochloride
- (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate HCl salt
- (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate-HCl salt
- L-4-Hydroxyproline methyl ester hydrochloride, >=98.0% (TLC)
- (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester HCl
- (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate, hydrochloride
- Methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate Hydrochloride
- methyl (2s,4r)-4-hydroxypyrrolidine-2-carboxylate hydrochloride salt
Pharmaceutical Industry
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in synthesizing various biologically active molecules, including protease inhibitors, antiviral agents, and nucleoside analogs . It is a key intermediate in synthesizing the anti-HIV drug Atazanavir .
One study used (2S,4R)-4-hydroxypyrrolidine-2-carboxylate to synthesize methyl, evaluating a conformationally constrained indole carboxamide . The synthesized compound, TXA09155, demonstrated the ability to enhance the activity of antibiotics against multidrug-resistant Pseudomonas aeruginosa by inhibiting efflux pumps .
Agrochemical Industry
It is employed as a chiral auxiliary in synthesizing insecticides, herbicides, and fungicides, enhancing reaction selectivity and efficiency .
Materials Science
This compound acts as a precursor in synthesizing chiral polymers, liquid crystals, and dendrimers, imparting chirality and unique properties to these materials .
Research
Mechanism of Action
The mechanism of action of methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substitution at the 4-Position
Hydroxyl vs. Amino/Fluoro Groups:
- 4-(Dimethylamino) Derivatives: Compounds like (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride exhibit enhanced basicity due to the amino group, making them suitable for hydrogen-deuterium exchange catalysis. However, the hydroxyl group in the target compound offers hydrogen-bonding capability, critical for stereocontrol in asymmetric reactions .
- 4-Fluoro Derivatives : Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9) replaces the hydroxyl group with fluorine, increasing electronegativity and altering solubility. This substitution is common in medicinal chemistry to improve metabolic stability .
Ester Group Variations
Key Observations :
- Methyl Esters : Smaller size enhances solubility in polar solvents, favoring catalytic applications.
- Benzyl Esters : Bulky aromatic groups facilitate temporary protection of carboxylic acids, enabling stepwise synthesis .
Stereoisomeric Comparisons
Enantiomers: D vs. L-Proline Derivatives
- (2S,4R)-Isomer (L-Proline Derivative) : Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 1001333-91-0) is the enantiomer of the target compound. While structurally similar, it exhibits opposite stereochemical outcomes in asymmetric reactions, making it unsuitable for catalysts designed for R-configuration selectivity .
- Application Divergence : The D-proline derivative (target compound) is preferred in ADC linkers due to its compatibility with specific antibody frameworks, whereas the L-proline variant is used in peptide synthesis .
Cis vs. Trans Isomerism
- Trans-4-Hydroxyproline : The target compound adopts a trans configuration (hydroxyl and ester groups on opposite sides), which stabilizes the pyrrolidine ring in a specific conformation. In contrast, cis isomers (e.g., methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate) exhibit different steric hindrance profiles, impacting reactivity in cyclization reactions .
Physical Properties
| Property | Target Compound | 4-Fluoro Analog | Benzyl Ester Analog |
|---|---|---|---|
| Molecular Weight | 181.62 g/mol | 183.61 g/mol | 257.72 g/mol |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Soluble in polar solvents | Moderate in organic solvents | Low in water |
| Hazard Statements | H302, H315, H319, H335 | Similar irritant risks | Higher toxicity (benzyl group) |
Biological Activity
Methyl (4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₆H₁₂ClNO₃ and features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate moiety esterified with a methyl group at the 2-position. Its hydrochloride form enhances its solubility, making it suitable for various biological applications. The stereochemistry of the molecule is crucial for its interaction with biological targets, particularly in the context of collagen metabolism and synthesis.
Biological Activities
This compound exhibits several notable biological activities:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its structural features allow it to interact with various enzymes and proteins involved in metabolic processes:
- Enzyme Interaction : The compound's ability to act as a substrate or inhibitor for specific enzymes could explain its effects on collagen synthesis and antioxidant activity.
- Protein-Ligand Interactions : Its unique stereochemistry may facilitate binding to target proteins, influencing their activity and stability within biological systems .
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
- A study investigating the antioxidant properties found that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent against oxidative damage.
- Research focusing on anticoagulant activity indicated that this compound could modulate clotting factors, although further studies are needed to elucidate its exact mechanism.
- Investigations into collagen synthesis revealed that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to traditional collagen peptides, underscoring its utility in biomedical applications.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | C₆H₁₂ClNO₃ | Different stereochemistry; potential variations in biological activity |
| (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | C₆H₁₂ClNO₃ | Exhibits different biological activities due to stereochemistry |
| trans-4-Hydroxy-L-proline methyl ester hydrochloride | C₆H₁₂ClNO₃ | Primarily used in peptide synthesis; related to collagen metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
